N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide
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Overview
Description
- This compound is a mouthful, so let’s break it down. Its systematic name is [3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate .
- It consists of a ribose sugar backbone (oxolan-2-yl) with a nucleobase (2,4-dioxopyrimidin-1-yl) attached.
- The trifluoroacetamide group is also present, contributing to its overall structure.
Preparation Methods
Synthetic Routes: Unfortunately, specific synthetic routes for this compound are scarce in the literature. it likely involves chemical transformations of simpler precursors.
Industrial Production: Industrial-scale synthesis may involve enzymatic processes or chemical modifications of related compounds.
Chemical Reactions Analysis
Reactivity: This compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: These reactions yield derivatives of the compound, which can have applications in drug development or materials science.
Scientific Research Applications
Chemistry: Used as a building block in nucleotide synthesis.
Biology: Investigated for its role in RNA modification and cellular processes.
Medicine: Potential antiviral or anticancer properties due to its involvement in protein glycosylation inhibition.
Industry: May find applications in biotechnology and pharmaceuticals.
Mechanism of Action
Targets: Likely interacts with enzymes involved in glycosylation pathways.
Pathways: Disrupts protein glycosylation, affecting protein folding, stability, and function.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C11H12F3N3O6 |
---|---|
Molecular Weight |
339.22 g/mol |
IUPAC Name |
N-[2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C11H12F3N3O6/c12-11(13,14)9(21)16-6-7(20)4(3-18)23-8(6)17-2-1-5(19)15-10(17)22/h1-2,4,6-8,18,20H,3H2,(H,16,21)(H,15,19,22) |
InChI Key |
LXCNOCVKVXQYCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)NC(=O)C(F)(F)F |
Origin of Product |
United States |
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